N-(2-hydroxy-2-phenylpropyl)-3-(4-methoxyphenyl)propanamide
Description
Properties
IUPAC Name |
N-(2-hydroxy-2-phenylpropyl)-3-(4-methoxyphenyl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO3/c1-19(22,16-6-4-3-5-7-16)14-20-18(21)13-10-15-8-11-17(23-2)12-9-15/h3-9,11-12,22H,10,13-14H2,1-2H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKPLTOMDVLISKO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)CCC1=CC=C(C=C1)OC)(C2=CC=CC=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-hydroxy-2-phenylpropyl)-3-(4-methoxyphenyl)propanamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-hydroxy-2-phenylpropylamine and 3-(4-methoxyphenyl)propanoic acid.
Amidation Reaction: The primary synthetic route involves an amidation reaction where 2-hydroxy-2-phenylpropylamine reacts with 3-(4-methoxyphenyl)propanoic acid in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction is typically carried out in an organic solvent like dichloromethane at room temperature.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and purity while minimizing costs and environmental impact. Advanced purification techniques, such as high-performance liquid chromatography (HPLC), may be employed to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(2-hydroxy-2-phenylpropyl)-3-(4-methoxyphenyl)propanamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydride (NaH) in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(2-hydroxy-2-phenylpropyl)-3-(4-methoxyphenyl)propanamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory or analgesic effects.
Industry: Utilized in the development of new materials or as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(2-hydroxy-2-phenylpropyl)-3-(4-methoxyphenyl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy and amide groups may form hydrogen bonds with active sites, while the phenyl and methoxyphenyl groups may engage in hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
N-(2-hydroxy-2-phenylpropyl)-3-phenylpropanamide: Lacks the methoxy group, which may affect its chemical reactivity and biological activity.
N-(2-hydroxy-2-phenylpropyl)-3-(4-chlorophenyl)propanamide: Contains a chloro group instead of a methoxy group, which may alter its physicochemical properties and interactions with molecular targets.
Uniqueness
N-(2-hydroxy-2-phenylpropyl)-3-(4-methoxyphenyl)propanamide is unique due to the presence of the methoxy group, which can influence its solubility, reactivity, and biological activity. This structural feature distinguishes it from other similar compounds and may confer specific advantages in certain applications.
Q & A
Q. Q: What are the standard protocols for synthesizing N-(2-hydroxy-2-phenylpropyl)-3-(4-methoxyphenyl)propanamide, and how is its purity confirmed?
A: The synthesis typically involves multi-step organic reactions, starting with condensation between 4-methoxyphenylpropanoyl chloride and 2-hydroxy-2-phenylpropylamine under inert conditions. Key steps include:
- Amide bond formation : Catalyzed by coupling agents like DCC (dicyclohexylcarbodiimide) or HOBt (hydroxybenzotriazole) .
- Temperature control : Maintained at 0–5°C during exothermic steps to prevent side reactions .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) isolates the product.
Purity is confirmed via 1H/13C NMR (to verify functional groups) and HRMS (for molecular weight validation) .
Advanced Synthesis Optimization
Q. Q: How can researchers optimize reaction yields for this compound when scaling up synthesis?
A: Yield improvements require:
- Catalyst screening : Transition-metal catalysts (e.g., Pd/C) enhance coupling efficiency in aryl group incorporation .
- Solvent optimization : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates .
- pH control : Buffered conditions (pH 7–8) stabilize the amide bond during hydrolysis steps .
Advanced techniques like continuous flow synthesis reduce side-product formation in large-scale reactions .
Biological Activity Screening
Q. Q: What in vitro assays are recommended for preliminary evaluation of its bioactivity?
A: Initial screening should include:
- Enzyme inhibition assays : Test against COX-2 (cyclooxygenase-2) or microbial enzymes (e.g., CYP51 in Trypanosoma cruzi) using fluorometric substrates .
- Cell viability assays : MTT or resazurin-based tests on cancer cell lines (e.g., HeLa, MCF-7) to assess cytotoxicity .
- Anti-inflammatory activity : Measure IL-6/TNF-α suppression in LPS-stimulated macrophages .
Mechanistic Studies
Q. Q: How can researchers investigate the compound’s mechanism of action at the molecular level?
A: Advanced methods include:
- Molecular docking : Simulate binding to target proteins (e.g., adenosine A2B receptors) using AutoDock Vina .
- Surface plasmon resonance (SPR) : Quantify binding affinity (KD values) for receptors like prostaglandin E2 synthases .
- Isothermal titration calorimetry (ITC) : Measure thermodynamic parameters (ΔH, ΔS) of ligand-protein interactions .
Structural Analysis and Computational Modeling
Q. Q: What computational tools are effective for predicting the compound’s 3D structure and reactivity?
A: Use:
- DFT (Density Functional Theory) : Gaussian or ORCA software to optimize geometry and calculate electrostatic potentials .
- Molecular dynamics (MD) simulations : GROMACS or AMBER to study conformational stability in aqueous/lipid environments .
- QSAR models : Develop correlations between substituents (e.g., methoxy groups) and bioactivity using MOE or Schrödinger .
Data Contradiction Analysis
Q. Q: How should researchers address discrepancies in biological activity data across studies?
A: Potential causes and solutions:
- Assay variability : Standardize protocols (e.g., ATP concentration in kinase assays) and include positive controls (e.g., celecoxib for COX-2 inhibition) .
- Impurity interference : Re-purify batches via preparative HPLC and re-test .
- Cell line specificity : Compare activity across multiple cell lines (e.g., epithelial vs. immune cells) to identify target selectivity .
Structure-Activity Relationship (SAR) Studies
Q. Q: What structural analogs of this compound show enhanced bioactivity, and why?
A: Key analogs and their advantages:
- N-(4-Methoxyphenethyl)-3-(5-(3-nitrophenyl)furan-2-yl)propanamide : Nitro groups enhance electron-withdrawing effects, improving receptor binding .
- N-(Benzo[d]thiazol-2-yl)-3-(4-methoxyphenyl)propanamide : Thiazole rings increase metabolic stability .
- 3-(4-Methoxyphenyl)-N-[4-(1H-tetrazol-1-yl)phenyl]propanamide : Tetrazole groups mimic carboxylic acids, enhancing solubility .
Advanced Pharmacological Profiling
Q. Q: What steps are critical for transitioning this compound to in vivo studies?
A: Essential preclinical evaluations:
- ADME-Tox profiling : Assess permeability (Caco-2 assays), metabolic stability (microsomal incubation), and hepatotoxicity (ALT/AST levels) .
- Pharmacokinetics : Determine half-life (t1/2) and bioavailability in rodent models via LC-MS/MS plasma analysis .
- Dose-response studies : Establish efficacy thresholds in disease models (e.g., adjuvant-induced arthritis for anti-inflammatory testing) .
Notes on Evidence Utilization:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
